
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- is a specialized organic compound with the molecular formula C9H16Si. This compound features a cyclopropane ring substituted with a methylene group, a trimethylsilyl group, and a vinyl group. It is known for its unique reactivity and is used as a building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- typically involves the cyclopropanation of alkenes. One common method is the reaction of vinyltrimethylsilane with diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates involved .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Cycloaddition: Catalysts such as palladium or nickel are commonly used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are typical.
Major Products
The major products formed from these reactions include cyclopentanes, substituted cyclopropanes, epoxides, and alkanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique structural features.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: Researchers use it to study the effects of cyclopropane derivatives on biological systems.
Mécanisme D'action
The mechanism of action of cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- involves its ability to undergo ring-opening reactions, which generate reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The presence of the trimethylsilyl and vinyl groups enhances its reactivity and selectivity in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane, 1,1-dimethyl-2-methylene-: Similar in structure but lacks the trimethylsilyl group.
Cyclopropane, 2-methylene-1-pentyl-1-(trimethylsilyl)-: Similar but with a pentyl group instead of a vinyl group.
1-Cyclopentene, 3-methylene-2-trimethylsilyl-: Contains a cyclopentene ring instead of a cyclopropane ring.
Uniqueness
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- is unique due to the combination of the cyclopropane ring, the methylene group, the trimethylsilyl group, and the vinyl group. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations .
Propriétés
Formule moléculaire |
C9H16Si |
|---|---|
Poids moléculaire |
152.31 g/mol |
Nom IUPAC |
(1-ethenyl-2-methylidenecyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C9H16Si/c1-6-9(7-8(9)2)10(3,4)5/h6H,1-2,7H2,3-5H3 |
Clé InChI |
IOAVPNSFVNGJIQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CC1=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


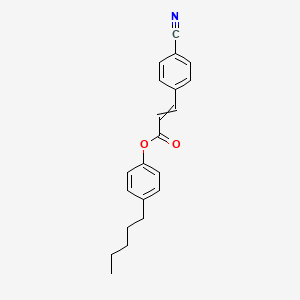
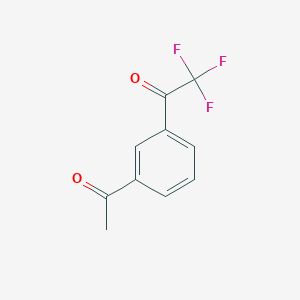

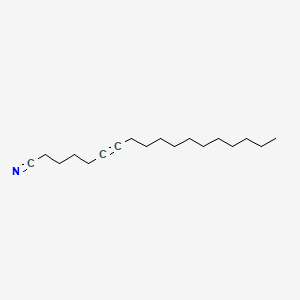
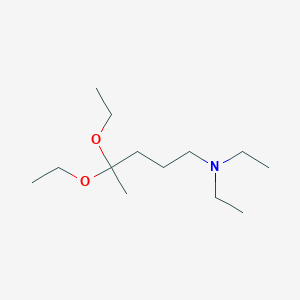
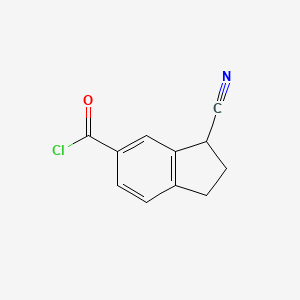
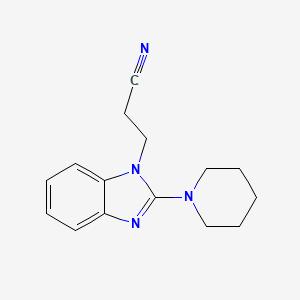
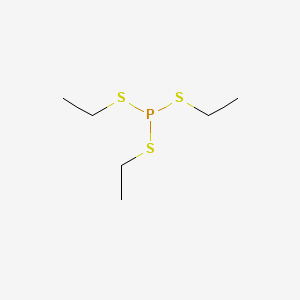
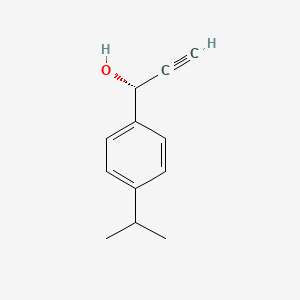
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

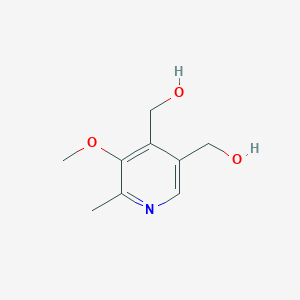

![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
